Leucettin L41

Übersicht

Beschreibung

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It has shown significant potential in preventing memory impairments and neurotoxicity induced by oligomeric amyloid-beta 25-35 peptide administration in mice . This compound is derived from the marine sponge alkaloid Leucettamine B and has been studied for its neuroprotective properties and potential therapeutic applications in Alzheimer’s disease and diabetes .

Wissenschaftliche Forschungsanwendungen

Leucettine L41 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung:

5. Wirkmechanismus

Leucettine L41 übt seine Wirkungen hauptsächlich durch Hemmung der Aktivität von DYRK1A, DYRK2, CLK1 und CLK3 aus. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, darunter die Zellzyklusregulation, Signaltransduktion und das Pre-mRNA-Spleißen. Durch die Hemmung dieser Kinasen kann Leucettine L41 diese Prozesse modulieren und neuroprotektive, antidiabetische und Antikrebswirkungen ausüben .

Wirkmechanismus

Target of Action

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, and CDC-like kinases (CLKs) . DYRK1A is a serine/threonine protein kinase that plays a crucial role in cell growth, differentiation, and signal transduction . CLKs are involved in Alzheimer’s disease/Down syndrome and in the control of alternative pre-mRNA splicing .

Mode of Action

Leucettine L41 interacts with its targets by inhibiting their kinase activities . It prevents the proteolytic processing of DYRK1A, resulting in truncated forms that accumulate in astrocytes and exhibit increased affinity towards STAT3ɑ, a regulator of the inflammatory process . This inhibition modifies the kinase specificity of DYRK1A .

Biochemical Pathways

Leucettine L41 affects several biochemical pathways. It improves glucose-stimulated insulin secretion (GSIS) in rodent β-cells and isolated islets, as well as in hiPSC-derived β-cells islets . It also stimulates the proliferation of β-cells and promotes cell cycle progression to the G2/M phase . This effect is confirmed by increased levels of cyclin D1, which is highly responsive to proliferative signals .

Pharmacokinetics

It has been shown to be effective in vivo when administered via intraperitoneal injections .

Result of Action

Leucettine L41 has several molecular and cellular effects. It can improve synaptic plasticity and rescue memory functions in APP/PS1 mice, an amyloid model of Alzheimer’s disease . It also prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by Aβ 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity . Moreover, it significantly promotes GSIS in various cellular diabetic models by increasing insulin secretion and decreasing glucagon level .

Action Environment

The action of Leucettine L41 can be influenced by environmental factors. For instance, it has been shown to be effective in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . .

Biochemische Analyse

Biochemical Properties

Leucettine L41 plays a significant role in biochemical reactions by inhibiting several kinases, including DYRK1A, DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It also inhibits glycogen synthase kinase 3 alpha/beta (GSK3α/β) and proto-oncogene serine/threonine-protein kinase Pim-1 (Pim1) . The inhibition of these enzymes affects various signaling pathways and cellular processes. For instance, leucettine L41 prevents the proteolysis of DYRK1A, which is crucial in Alzheimer’s disease pathology .

Cellular Effects

Leucettine L41 influences various cell types and cellular processes. In beta cells, leucettine L41 enhances glucose-stimulated insulin secretion (GSIS) and promotes cell proliferation . In Alzheimer’s disease models, leucettine L41 reduces pro-inflammatory cytokine levels and amyloid-beta plaque burden, improving synaptic plasticity and memory functions . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, leucettine L41 exerts its effects through binding interactions with specific kinases, leading to their inhibition. By inhibiting DYRK1A, leucettine L41 prevents its proteolytic processing, thereby maintaining its kinase specificity . Additionally, leucettine L41, in combination with transforming growth factor-beta (TGF-β) inhibitors, significantly promotes GSIS by increasing insulin secretion and decreasing glucagon levels in diabetic models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leucettine L41 have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. In Alzheimer’s disease models, long-term treatment with leucettine L41 has shown sustained improvements in synaptic plasticity and memory functions . These findings suggest that leucettine L41 remains effective over extended periods, with minimal degradation.

Dosage Effects in Animal Models

The effects of leucettine L41 vary with different dosages in animal models. In diabetic models, leucettine L41, in combination with TGF-β inhibitors, has shown dose-dependent improvements in GSIS . High doses of leucettine L41 may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Leucettine L41 is involved in several metabolic pathways, primarily through its inhibition of key kinases. By inhibiting DYRK1A, leucettine L41 affects the phosphorylation of various substrates, influencing metabolic flux and metabolite levels . Additionally, leucettine L41’s impact on GSK3α/β and Pim1 further modulates metabolic pathways, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, leucettine L41 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. In Alzheimer’s disease models, leucettine L41 has been shown to accumulate in astrocytes, where it exerts its therapeutic effects .

Subcellular Localization

Leucettine L41’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In Alzheimer’s disease models, leucettine L41 accumulates in astrocytes, where it prevents DYRK1A proteolysis and reduces pro-inflammatory cytokine levels .

Vorbereitungsmethoden

The synthesis of Leucettine L41 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of Leucettine L41 is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity against DYRK1A and other kinases.

Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analyse Chemischer Reaktionen

Leucettine L41 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Leucettine L41 kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Leucettine L41 in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.

Substitution: Verschiedene Substitutionsreaktionen können die funktionellen Gruppen an Leucettine L41 modifizieren, wodurch möglicherweise ihre inhibitorische Aktivität verändert wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Leucettine L41 ist Teil einer Familie von Verbindungen, die als Leucettine bekannt sind und aus dem marinen Schwammalkaloid Leucettamin B gewonnen werden. Ähnliche Verbindungen umfassen:

Leucettine L43: Ein eng verwandtes Analog mit schlechter Kinase-Inhibitoraktivität im Vergleich zu Leucettine L41.

Harmine: Ein weiterer DYRK1A-Inhibitor mit mäßiger Aktivität und mehreren Off-Target-Effekten.

Leucettine L92: Ein weiterer potenter Inhibitor von DYRK1A mit ähnlichen Eigenschaften wie Leucettine L41.

Leucettine L41 ist einzigartig in seiner potenten Inhibitoraktivität gegenüber mehreren Kinasen und seiner breiten Palette von Anwendungen in der wissenschaftlichen Forschung, was es zu einem wertvollen Werkzeug für die Untersuchung verschiedener Krankheiten und zellulärer Prozesse macht .

Eigenschaften

IUPAC Name |

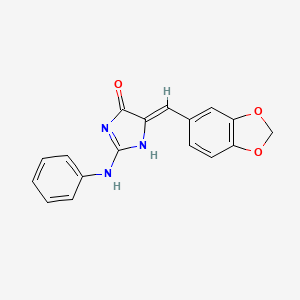

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHHJBZEGSUNE-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.